molecular formula C13H17N3O B2774509 1-(4-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol CAS No. 1171459-30-5

1-(4-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol

Cat. No. B2774509
CAS RN: 1171459-30-5
M. Wt: 231.299
InChI Key: SHZSYYFREVBPAJ-UHFFFAOYSA-N
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Description

5-Amino-1,3-dimethylpyrazole is a heterocyclic compound with the empirical formula C5H9N3 . It’s used as a building block in various chemical syntheses .


Synthesis Analysis

5-Amino-1,3-dimethylpyrazole can undergo cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . It can also be used in the preparation of various other compounds .


Molecular Structure Analysis

The molecular weight of 5-Amino-1,3-dimethylpyrazole is 111.15 . The SMILES string representation is Cc1cc(N)n©n1 .


Chemical Reactions Analysis

As mentioned earlier, 5-Amino-1,3-dimethylpyrazole can react with ethyl acetoacetate to form tetrahydropyrazolopyridine derivatives . It can also be used to prepare other compounds .


Physical And Chemical Properties Analysis

5-Amino-1,3-dimethylpyrazole has a melting point of 65-69 °C (lit.) . Its InChI key is ZFDGMMZLXSFNFU-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Optical Properties of Antipyrine Derivatives

Research has explored the synthesis of antipyrine derivatives, including those related to "1-(4-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol". These compounds have been synthesized and characterized to study their optical absorption and refraction properties. The study found that the presence of the OH group could influence the optical properties of these compounds, suggesting potential applications in materials science for optical devices (El-Ghamaz, Ghoneim, El-Sonbati, Diab, El‐Bindary, & El-Kader, 2017).

Biological Activity and Molecular Docking

Another area of interest is the investigation of the biological activity of pyrazole derivatives. Studies include the docking of compounds with receptors to understand their inhibitory actions. This research is crucial for the development of new therapeutic agents, demonstrating the potential of pyrazole derivatives in medicinal chemistry (Nayak & Poojary, 2019).

Structural and Spectral Characterization

The structural and spectral characterization of pyrazole derivatives has been a subject of extensive research. Studies have detailed the synthesis, characterization, and crystal structures of new pyrazole compounds, providing valuable information for the development of materials with specific physical or chemical properties (Wang, Zheng, & Fan, 2009).

Synthesis and Application in Material Science

Research has also focused on the synthesis of pyrazole-based compounds for applications in material science. This includes the development of hydrogels modified with pyrazole derivatives, which have shown enhanced swelling properties and thermal stability, suggesting their potential use in medical applications (Aly, Aly, & El-Mohdy, 2015).

Safety and Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . The safety pictograms associated with it are GHS07 . The precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

properties

IUPAC Name

1-(4-aminophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-9-7-10(2)16(15-9)8-13(17)11-3-5-12(14)6-4-11/h3-7,13,17H,8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZSYYFREVBPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C2=CC=C(C=C2)N)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol

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